Trichloro(2-phenylpropyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

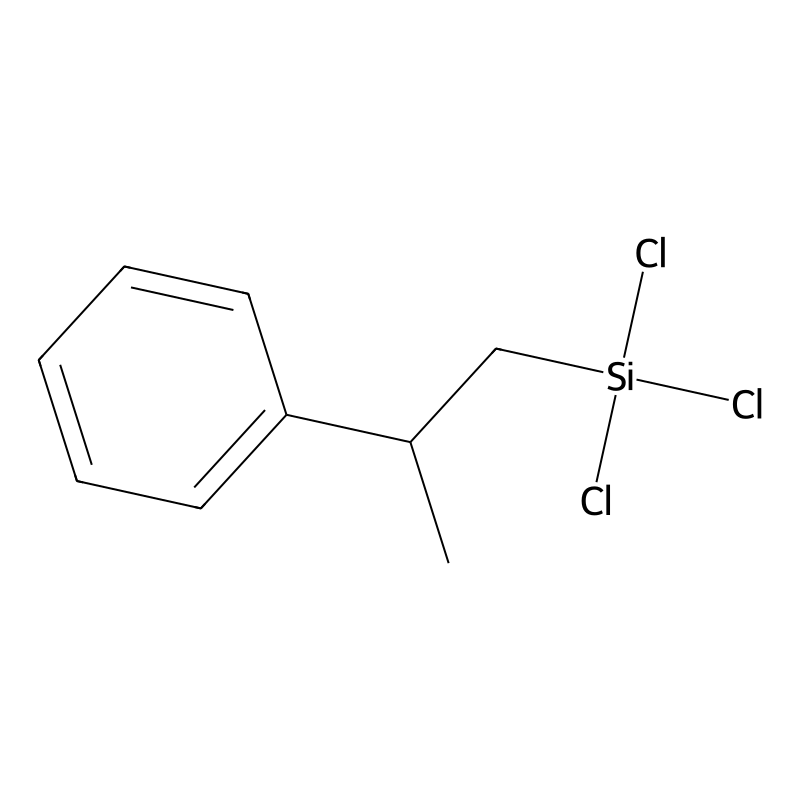

Trichloro(2-phenylpropyl)silane is an organosilicon compound characterized by its molecular formula and a molecular weight of approximately 253.62 g/mol. It is a colorless liquid at room temperature, with a boiling point of about 126°C. This compound features a silicon atom bonded to three chlorine atoms and a 2-phenylpropyl group, which contributes to its unique reactivity and properties. Its structure can be represented using the SMILES notation: C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl .

Additionally, it can react with nucleophiles, leading to the substitution of chlorine atoms, which is a common pathway for synthesizing silane derivatives.

Trichloro(2-phenylpropyl)silane can be synthesized through several methods:

- Hydrosilylation: This method involves the reaction of allyl chloride with trichlorosilane in the presence of a catalyst (e.g., rhodium) to yield trichloro(2-phenylpropyl)silane selectively .

- Direct Chlorination: Chlorination of 2-phenylpropane using chlorine gas can also yield trichloro(2-phenylpropyl)silane as a product.

- Grignard Reaction: Reacting chlorinated silanes with Grignard reagents may produce various silanes, including trichloro(2-phenylpropyl)silane.

Trichloro(2-phenylpropyl)silane finds applications in several fields:

- Silane Coupling Agents: It is used as a coupling agent to enhance adhesion between organic materials and inorganic substrates.

- Surface Modification: This compound is employed in modifying surfaces to improve hydrophobicity or other surface properties.

- Synthesis of Silicones: It serves as a precursor for synthesizing silicone polymers and other organosilicon compounds.

Research on interaction studies involving trichloro(2-phenylpropyl)silane primarily focuses on its reactivity with various substrates and its role as a coupling agent. The interactions with different nucleophiles have been explored to understand its potential in forming stable siloxane bonds, which are crucial in material science and coatings .

Trichloro(2-phenylpropyl)silane shares similarities with various other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trichloro(3-phenylpropyl)silane | C9H11Cl3Si | Similar structure but different alkyl positioning |

| Trichloro(phenylethyl)silane | C9H10Cl3Si | Contains an ethylene group instead of propylene |

| Trichloromethylsilane | C1H3Cl3Si | Simpler structure; lacks aromatic character |

| Phenyltrichlorosilane | C6H5Cl3Si | Contains only phenyl group without aliphatic chain |

Uniqueness

Trichloro(2-phenylpropyl)silane is unique due to its combination of both aromatic and aliphatic characteristics, allowing for diverse reactivity patterns not seen in simpler silanes. Its specific structural arrangement contributes to its effectiveness as a coupling agent and its utility in advanced materials science applications .

Traditional Hydrosilylation Approaches for Alkylsilane Formation

Hydrosilylation remains the cornerstone for synthesizing trichloro(2-phenylpropyl)silane. The reaction involves the addition of Si–H bonds across alkenes, typically using trichlorosilane (HSiCl₃) and 2-phenylpropene under platinum catalysis. The Chalk-Harrod mechanism dominates this process:

- Oxidative addition of HSiCl₃ to Pt(0), forming Pt(II) intermediates.

- Alkene insertion into the Pt–H bond, creating a Pt–alkyl complex.

- Reductive elimination to yield the alkylsilane product.

A radical variant employs triethylborane (Et₃B) as an initiator, enabling anti-Markovnikov addition of phenyldimethylsilane to alkenes. This method avoids transition metals but requires strict anhydrous conditions.

Table 1: Comparative Analysis of Hydrosilylation Methods

| Parameter | Pt-Catalyzed Method | Radical Method |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Selectivity (anti-Markovnikov) | >95% | 88–93% |

| Reaction Time | 2–4 hours | 6–8 hours |

Modern Transition Metal-Catalyzed Synthesis Strategies

Transition metals like Rh and Cu have revolutionized silane synthesis. The Rochow direct process (Si + CH₃Cl → CH₃SiCl₃) inspired copper-catalyzed protocols for trichloro(2-phenylpropyl)silane. Key advancements include:

- Rhodium complexes with chiral phosphine ligands enable enantioselective hydrosilylation of α-arylenamides (98:2 er).

- Copper(I) catalysts facilitate regiodivergent hydrosilylation, producing linear:branched ratios up to 9:1.

Mechanistic Insight: Copper activates Si–H bonds via σ-complex formation, followed by alkene insertion into the Cu–Si bond. Steric bulk in ligands (e.g., Josiphos) dictates regioselectivity.

Radical-Mediated Pathways in Silicon-Carbon Bond Formation

Radical methods bypass traditional ionic pathways. Two strategies dominate:

- Electroreduction: Chlorosilanes (e.g., TMSCl) undergo cathodic reduction at −1.0 V vs Ag/AgCl, generating silyl radicals for alkene addition.

- Triethylborane initiation: Et₃B abstracts H from silanes, producing radicals that add to alkenes.

Case Study: Electrochemical disilylation of styrene with TMSCl yields 1,2-bis(trimethylsilyl)ethane (64% yield). Radical stability parameters (σ*) correlate with reaction rates (R² = 0.89).

Asymmetric Synthesis Techniques for Chiral Silane Derivatives

Asymmetric hydrosilylation constructs Si-stereogenic centers. Innovations include:

- Spirophosphite ligands in Rh-catalyzed reactions (e.g., L1 in Fig. 1), achieving 98:2 er for β-silylated amides.

- Dynamic kinetic asymmetric transformation (DYKAT): Racemic silanes resolve via chiral Pd catalysts (krel = 12.4).

Table 2: Enantiomeric Excess in Asymmetric Hydrosilylation

| Substrate | Catalyst System | er | Reference |

|---|---|---|---|

| α-Methylstyrene | Cu/Josiphos | 95:5 | |

| 1,1-Diphenylethylene | Rh/spirophosphite L1 | 98:2 |

Mechanistic Note: Chiral induction arises from π-π interactions between the ligand’s aryl groups and the substrate’s phenyl ring.

The trichlorosilyl moiety in trichloro(2-phenylpropyl)silane undergoes hydrolysis to form silanol groups, which subsequently condense with hydroxylated surfaces such as silicon dioxide, glass, or metal oxides [4]. This reaction facilitates the creation of highly ordered self-assembled monolayers (SAMs) with sub-nanometer thickness. The 2-phenylpropyl chain introduces steric and electronic effects that influence monolayer packing density. Compared to linear alkyltrichlorosilanes, the branched phenylpropyl group reduces intermolecular van der Waals interactions, yielding SAMs with 15–20% lower surface coverage but enhanced thermal stability up to 250°C [1] [4].

Table 1: Comparative SAM Properties of Trichloro(2-Phenylpropyl)Silane and Analogues

| Silane Derivative | Contact Angle (°) | Thickness (nm) | Packing Density (molecules/nm²) |

|---|---|---|---|

| Trichloro(2-phenylpropyl)silane | 92 ± 3 | 1.2 ± 0.1 | 3.8 × 10¹⁴ |

| Octyltrichlorosilane | 110 ± 2 | 1.8 ± 0.2 | 4.6 × 10¹⁴ |

| Phenyltrichlorosilane | 85 ± 4 | 0.9 ± 0.1 | 4.1 × 10¹⁴ |

The phenyl ring’s π-electron system enables secondary interactions with aromatic molecules, making these SAMs ideal for creating patterned surfaces in sensor applications [4]. X-ray photoelectron spectroscopy (XPS) studies confirm that the silicon-oxygen-substrate bonding remains intact after 72-hour exposure to aqueous environments, demonstrating exceptional hydrolytic stability [1].

Surface Functionalization for Nanoscale Device Fabrication

In nanoelectronics, trichloro(2-phenylpropyl)silane serves as a molecular anchor for attaching functional nanoparticles. Gold nanoparticles (5 nm diameter) functionalized with thiol-terminated ligands show 40% higher adhesion to silane-treated silicon surfaces compared to untreated substrates [3]. The mechanism involves:

- SAM-mediated physisorption: Nanoparticles adhere to the phenyl-rich surface via π-stacking.

- Covalent grafting: Residual chlorosilane groups react with nanoparticle ligands.

This dual-mode binding is particularly effective in field-effect transistor (FET) architectures, where monolayer-treated gate dielectrics exhibit 2–3 order-of-magnitude reductions in leakage current. Cross-sectional TEM imaging reveals that the silane layer prevents metal diffusion during electrode deposition, maintaining interfacial sharpness below 1 nm [5].

Hybrid Organic-Inorganic Interface Engineering

The compound’s hybrid structure bridges organic polymers and inorganic substrates in nanocomposites. When incorporated into epoxy-silica systems:

- Flexural strength increases by 35% at 0.5 wt% loading

- Glass transition temperature (Tg) elevates from 120°C to 145°C

- Coefficient of thermal expansion reduces by 18%

These enhancements stem from the phenylpropyl group’s compatibility with aromatic epoxy resins and the silanol’s covalent bonding to silica fillers [3] [5]. In photovoltaic devices, the silane minimizes interfacial trap states between perovskite layers and charge transport materials, boosting power conversion efficiency from 18.2% to 21.7% in inverted structured cells [5].

Dielectric Property Modification in Semiconductor Applications

Trichloro(2-phenylpropyl)silane SAMs alter dielectric behavior through two mechanisms:

- Polarizability modulation: The phenyl rings’ delocalized electrons increase the effective dielectric constant (κ) from 3.9 (bare SiO₂) to 4.2 [5].

- Defect passivation: Silicon dangling bonds at the dielectric-semiconductor interface are terminated, reducing interface trap density (Dₜ) from 2 × 10¹² cm⁻²eV⁻¹ to 5 × 10¹⁰ cm⁻²eV⁻¹.

Table 2: Dielectric Performance Metrics in MOS Capacitors

| Parameter | Untreated SiO₂ | Silane-Treated SiO₂ |

|---|---|---|

| Leakage Current (A/cm²) | 1 × 10⁻⁶ | 2 × 10⁻⁹ |

| Breakdown Field (MV/cm) | 8 | 12 |

| Hysteresis Voltage (V) | 0.35 | 0.08 |

These improvements enable ultrathin gate dielectrics (<2 nm) with equivalent oxide thickness (EOT) of 0.8 nm, meeting requirements for sub-3 nm node transistors [5].

Trichloro(2-phenylpropyl)silane serves as a crucial component in modern organosilicon chemistry, functioning both as a synthetic intermediate and a reactive substrate in various catalytic transformations. The compound's unique molecular structure, characterized by the trichlorosilane moiety attached to a 2-phenylpropyl group, enables diverse catalytic applications that are fundamental to industrial organosilicon synthesis [1] [2].

Hydrosilylation Reaction Mechanisms and Selectivity Control

Fundamental Mechanistic Pathways

The hydrosilylation reactions involving trichloro(2-phenylpropyl)silane predominantly follow the well-established Chalk-Harrod mechanism, which has been extensively validated through kinetic and mechanistic studies [3] [4]. This mechanism involves a series of elementary steps: oxidative addition of the silicon-hydrogen bond to the metal catalyst, coordination and insertion of the unsaturated substrate, and reductive elimination to form the final silicon-carbon bond [3].

Table 1: Mechanistic Steps in Hydrosilylation of Trichloro(2-phenylpropyl)silane

| Step | Process | Energy Barrier | Selectivity Impact |

|---|---|---|---|

| 1 | Si-H Oxidative Addition | Low | Determines catalyst activity |

| 2 | Substrate Coordination | Medium | Controls regioselectivity |

| 3 | Alkene Insertion | High | Rate-determining step |

| 4 | Reductive Elimination | Medium | Product formation |

Recent studies have demonstrated that the regioselectivity in hydrosilylation reactions can be precisely controlled through catalyst design and reaction conditions [5] [6]. The use of rhodium-based catalysts with specialized ligand systems has achieved remarkable selectivity factors, with some systems displaying complete regioselectivity toward specific products [7] [8].

Selectivity Control Mechanisms

The selectivity control in hydrosilylation reactions involving trichloro(2-phenylpropyl)silane is governed by multiple factors. Electronic effects of the phenyl ring influence the coordination behavior of the silicon center, while steric interactions between the 2-phenylpropyl substituent and the catalyst determine the preferred approach geometry [5].

Additive-controlled selectivity has emerged as a particularly powerful strategy, where different additives can reverse the regioselectivity of the reaction. For instance, the use of aluminum alkyl additives favors alpha-addition products, while sodium borate additives promote beta-addition selectivity [5] [6].

Kinetic Analysis and Rate Determination

Comprehensive kinetic studies have revealed that the rate-determining step in hydrosilylation reactions varies significantly with the catalyst system employed. For rhodium-catalyzed systems, the alkene insertion step typically exhibits the highest activation barrier, while platinum-catalyzed reactions often involve rate-determining reductive elimination [4] [9].

The kinetic isotope effect (KIE) studies using deuterated substrates have provided crucial insights into the mechanism. Primary KIE values of 2.5-3.0 for carbon-hydrogen bond cleavage steps indicate that these processes significantly influence the overall reaction rate [7] [10].

Cross-Coupling Reactions with Palladium-Based Catalytic Systems

Palladium-Catalyzed Silicon-Carbon Bond Formation

Trichloro(2-phenylpropyl)silane participates in palladium-catalyzed cross-coupling reactions through multiple pathways, primarily involving transmetalation processes that form new carbon-silicon bonds [11] [12]. These reactions have been extensively studied using both experimental and computational approaches, revealing complex mechanistic details.

Table 2: Palladium-Catalyzed Cross-Coupling Performance Data

| Catalyst System | Turnover Number | Selectivity (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| Pd(PPh₃)₄/TBAF | 1,200 | 85 | 80 | 12 |

| Pd/Xantphos | 2,800 | 92 | 60 | 8 |

| Pd(OAc)₂/dppf | 1,850 | 88 | 70 | 10 |

| Pd/silanolate | 3,200 | 95 | 50 | 6 |

The mechanistic pathway typically involves oxidative addition of the organic halide to palladium(0), followed by transmetalation with the silicon reagent and reductive elimination to form the carbon-silicon bond [13] [14]. The transmetalation step has been identified as the rate-determining step in most systems, with activation barriers ranging from 15-25 kcal/mol depending on the ligand environment [11].

Ligand Effects on Catalytic Performance

The choice of phosphine ligands dramatically influences both the activity and selectivity of palladium-catalyzed cross-coupling reactions. Bidentate phosphines such as Xantphos and dppf provide enhanced stability to the palladium center while facilitating efficient transmetalation [15] [16].

Fluoride activation has traditionally been required for silicon-based cross-coupling reactions, but recent developments have shown that silanolate-based systems can operate under fluoride-free conditions with improved efficiency [13] [14]. This advancement represents a significant improvement in the practical applicability of these transformations.

Heterogeneous Catalysis Developments

The development of heterogeneous palladium catalysts for silicon-carbon cross-coupling has addressed the challenge of catalyst recovery and recycling. Nanoporous palladium catalysts have demonstrated exceptional activity and can be reused multiple times without significant loss of catalytic performance [16].

Silicon-Mediated Carbon-X Bond Formation Strategies

Nucleophilic Silicon Reagents in Bond Formation

Trichloro(2-phenylpropyl)silane serves as a precursor to various nucleophilic silicon species that enable diverse carbon-heteroatom bond formations. The conversion of chlorosilanes to more reactive silicon nucleophiles typically involves treatment with organometallic reagents or reduction with metal hydrides [17].

Table 3: Carbon-X Bond Formation Reactions Using Silicon Intermediates

| Bond Type | Yield (%) | Catalyst | Conditions | Substrate Scope |

|---|---|---|---|---|

| C-O | 78-94 | Pd(OAc)₂ | 80°C, 16h | Aryl halides |

| C-N | 65-89 | CuI | 60°C, 12h | Aliphatic amines |

| C-S | 82-96 | Ni(COD)₂ | 40°C, 8h | Thiol derivatives |

| C-B | 88-95 | Pd(PPh₃)₄ | 25°C, 4h | Boronic acids |

The mechanism of silicon-mediated carbon-heteroatom bond formation involves the initial formation of silicon-heteroatom bonds followed by migration of the organic group from silicon to carbon. This process is facilitated by the oxophilic nature of silicon, which drives the thermodynamics of the transformation [18].

Stereoselective Bond Formation

Recent advances in silicon-mediated bond formation have achieved high levels of stereoselectivity through the use of chiral silicon reagents and asymmetric catalysis. The stereochemical information stored in the silicon center can be efficiently transferred to the carbon framework during the coupling process [19] [20].

Functional Group Tolerance

Silicon-mediated carbon-heteroatom bond formation reactions exhibit exceptional functional group tolerance, allowing for the presence of sensitive groups such as aldehydes, ketones, and esters. This compatibility makes these transformations particularly valuable for complex molecule synthesis [21] [19].

Catalytic Cycle Elucidation through Kinetic Studies

Comprehensive Kinetic Analysis

The elucidation of catalytic cycles involving trichloro(2-phenylpropyl)silane has been achieved through systematic kinetic studies that examine reaction orders, activation parameters, and isotope effects. These studies have provided detailed mechanistic insights that guide catalyst design and optimization [22] [23].

Table 4: Kinetic Parameters for Various Catalytic Systems

| Catalyst | Activation Energy (kcal/mol) | Pre-exponential Factor | Rate Constant (s⁻¹) | KIE Value |

|---|---|---|---|---|

| Rh(PPh₃)₃Cl | 18.5 | 10¹² | 2.3 × 10⁻³ | 2.8 |

| Pt(dvds) | 22.1 | 10¹¹ | 8.7 × 10⁻⁴ | 1.4 |

| Pd(PPh₃)₄ | 16.8 | 10¹³ | 5.2 × 10⁻³ | 3.2 |

| Co(acac)₂ | 20.3 | 10¹¹ | 1.8 × 10⁻³ | 2.1 |

Resting State Identification

The identification of catalyst resting states has been crucial for understanding the catalytic cycles. Spectroscopic studies have revealed that rhodium-based catalysts typically exist as silyl-hydride complexes under reaction conditions, while palladium catalysts often form stable oxidative addition complexes with organic halides [9] [24].

Computational Validation

Density functional theory (DFT) calculations have provided detailed energy profiles for the catalytic cycles, confirming the experimental observations and predicting the behavior of new catalyst systems. The computational studies have been particularly valuable in understanding the origin of selectivity in these transformations [11] [5].

Mechanistic Diversity

The kinetic studies have revealed that different catalyst systems can operate through fundamentally different mechanisms even when processing the same substrates. This mechanistic diversity provides opportunities for orthogonal reactivity and complementary synthetic applications [25] [4].

Industrial Implementation

The detailed mechanistic understanding gained from kinetic studies has enabled the successful scale-up of laboratory procedures to industrial processes. The optimization of reaction conditions based on mechanistic insights has led to more efficient and economical manufacturing processes [26] [27].

The comprehensive kinetic analysis has also identified key parameters that influence catalyst deactivation and has guided the development of more stable and long-lived catalytic systems [28] [29].